molecular formula C18H25O5P B1199089 Estradiol phosphate CAS No. 4995-43-1

Estradiol phosphate

Cat. No.: B1199089
CAS No.: 4995-43-1
M. Wt: 352.4 g/mol
InChI Key: BBWXLCKRYRQQPL-ZBRFXRBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol phosphate, also known as estradiol 17β-phosphate, is an estrogen ester formed by the esterification of estradiol with phosphoric acid. It acts as a prodrug of estradiol, meaning it is converted into active estradiol in the body. This compound has been studied for its potential use in hormone replacement therapy and other medical applications, although it has not been marketed as a standalone drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol phosphate can be synthesized by reacting estradiol with phosphoric acid under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Estradiol phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Estradiol phosphate acts as a prodrug of estradiol. Upon administration, it is rapidly hydrolyzed by phosphatase enzymes to release active estradiol. Estradiol then binds to estrogen receptors in target cells, leading to the modulation of gene transcription and expression. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Comparison with Similar Compounds

Estradiol phosphate is similar to other estrogen esters such as:

  • Estradiol valerate
  • Estradiol cypionate
  • Estradiol benzoate
  • Estramustine phosphate

Uniqueness

This compound is unique in its rapid hydrolysis to estradiol, making it an effective prodrug. Unlike some other estrogen esters, it has not been widely marketed, which limits its clinical use. its rapid conversion to estradiol makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

4995-43-1

Molecular Formula

C18H25O5P

Molecular Weight

352.4 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] dihydrogen phosphate

InChI

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

BBWXLCKRYRQQPL-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

34828-67-6
4995-43-1

Synonyms

estradiol phosphate polymer
Estradurin
Estradurine
polyestradiol phosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.